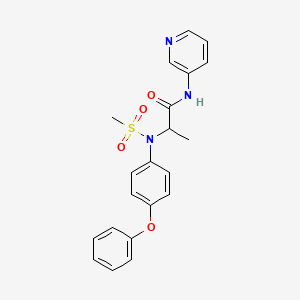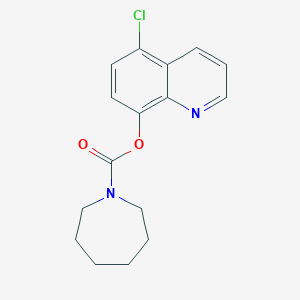![molecular formula C16H17N5 B4020272 5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2-pyrazinamine](/img/structure/B4020272.png)
5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2-pyrazinamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolone derivatives often involves the reaction of specific carboxylate derivatives with aminoethanols or similar amines, utilizing microwave-assisted, solvent-free conditions for efficiency. For instance, Zheng et al. (2011) described the synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones by reacting ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives in such a manner, highlighting a method that could potentially be adapted for the target compound (Zheng, Shao, Zhao, & Miao, 2011).
Molecular Structure Analysis
Crystal structure and molecular geometry analyses, often determined by X-ray diffraction and density functional theory (DFT) studies, are crucial for understanding the spatial arrangement and electronic properties of these compounds. Şahin et al. (2011) and Kariuki, Abdel-Wahab, & El‐Hiti (2021) have contributed to this field by elucidating the crystal structures of various pyrazole and pyrazolone derivatives, offering insights into the molecular architecture that could be relevant for "5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2-pyrazinamine" as well (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011); (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
The chemical reactivity and interactions of pyrazolone derivatives with other molecules are influenced by their functional groups and molecular structure. Studies by Turk et al. (2002) on the ring opening of certain pyrazolone derivatives highlight the stereoselectivity and potential for creating diverse chemical entities, which may shed light on the reactivity of the compound (Turk, Golič, Selič, Svete, & Stanovnik, 2002).
Physical Properties Analysis
The physical properties of pyrazolone derivatives, such as solubility, melting point, and crystal structure, are key to their practical applications. The work by Wang, Zhang, & Miao (2002) provides an example of how intramolecular hydrogen bonding influences the dimerization and physical state of these compounds, which is pertinent for comprehending the behavior of "5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2-pyrazinamine" in different environments (Wang, Zhang, & Miao, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, define the applications and synthesis pathways of pyrazolone derivatives. For instance, the work by Prokopenko et al. (2010) on derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid explores the synthesis and transformations of such compounds, offering insights into their chemical versatility and potential applications (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Propiedades
IUPAC Name |
5-[2-(3,5-dimethylpyrazol-1-yl)-4-methylphenyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-10-4-5-13(14-8-19-16(17)9-18-14)15(6-10)21-12(3)7-11(2)20-21/h4-9H,1-3H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTLCJSCOFZRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CN=C(C=N2)N)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(3,5-Dimethylpyrazol-1-yl)-4-methylphenyl]pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{bis[4,6-dihydroxy-2-(methylthio)-5-pyrimidinyl]methyl}benzoic acid](/img/structure/B4020203.png)
![2-[4-({[4-(acetylamino)phenyl]sulfonyl}imino)-1,3,5-triazinan-1-yl]ethyl 4-nitrobenzoate](/img/structure/B4020213.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4020223.png)

![ethyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate](/img/structure/B4020245.png)

![methyl 2-{[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4020256.png)


![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4020273.png)

![ethyl 2-chloro-5-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B4020275.png)
